An In-Depth Technical Guide to 2-(3-Methylpiperidino)acetonitrile: Synthesis, Characterization, and Potential Applications in Drug Discovery
An In-Depth Technical Guide to 2-(3-Methylpiperidino)acetonitrile: Synthesis, Characterization, and Potential Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-(3-Methylpiperidino)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. Drawing from established principles in organic synthesis and the known pharmacological profiles of related piperidine derivatives, this document serves as a vital resource for researchers, scientists, and professionals in the pharmaceutical industry.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its prevalence is attributed to its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, and to serve as a versatile scaffold for introducing diverse functionalities that can interact with various biological targets.[3] Piperidine derivatives have demonstrated a wide range of pharmacological activities, with a significant number of them targeting the central nervous system (CNS).[4] The introduction of a methyl group at the 3-position of the piperidine ring, as seen in 2-(3-Methylpiperidino)acetonitrile, introduces a chiral center, which can be pivotal for stereospecific interactions with biological receptors. Furthermore, the acetonitrile moiety can act as a key pharmacophore or a synthetic handle for further molecular elaboration.
Molecular Structure and Physicochemical Properties
2-(3-Methylpiperidino)acetonitrile is a substituted piperidine derivative with the molecular formula C₈H₁₄N₂ and a molecular weight of 138.21 g/mol . The structure is characterized by a 3-methylpiperidine ring N-substituted with an acetonitrile group.
Key Identifiers and Properties
| Property | Value | Source |
| CAS Number | 951905-03-6 | [5] |
| Molecular Formula | C₈H₁₄N₂ | [5] |
| Molecular Weight | 138.21 g/mol | [5] |
| SMILES | CC1CCCN(CC#N)C1 | Inferred from structure |
| InChI Key | Inferred from structure |
Synthesis of 2-(3-Methylpiperidino)acetonitrile: A Representative Protocol
The synthesis of 2-(3-Methylpiperidino)acetonitrile is typically achieved through the nucleophilic substitution of a haloacetonitrile with 3-methylpiperidine. The following protocol is a representative example based on general methods for the N-alkylation of secondary amines.[6]
Reaction Scheme
Caption: General synthesis of 2-(3-Methylpiperidino)acetonitrile.
Experimental Protocol
-
Reaction Setup: To a solution of 3-methylpiperidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (1.5-2.0 eq).
-
Addition of Alkylating Agent: While stirring the mixture, add chloroacetonitrile (1.1 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford pure 2-(3-Methylpiperidino)acetonitrile.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like acetonitrile is often chosen as it can dissolve the reactants and does not participate in the reaction.[7]
-
Base: A mild inorganic base such as potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
-
Temperature: Heating is typically required to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
Analytical Characterization
While a specific, publicly available, complete set of spectral data for 2-(3-Methylpiperidino)acetonitrile is not readily found in the literature, the following section outlines the expected analytical characteristics based on its structure and data from analogous compounds.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the piperidine ring (a doublet), the methylene protons of the acetonitrile group (a singlet), and a series of multiplets for the protons on the piperidine ring. The chemical shifts will be influenced by the neighboring nitrogen and methyl group.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the methyl carbon, the nitrile carbon (typically in the 115-125 ppm region), the methylene carbon of the acetonitrile group, and the carbons of the piperidine ring.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups. The most prominent and diagnostic peak will be the stretching vibration of the nitrile (C≡N) group, which typically appears in the region of 2210-2260 cm⁻¹. Other characteristic peaks will include C-H stretching and bending vibrations for the alkyl groups.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 138. The fragmentation pattern would likely involve the loss of the cyano group or fragmentation of the piperidine ring.
Potential Applications in Drug Development
The structural features of 2-(3-Methylpiperidino)acetonitrile suggest its potential as a scaffold in the development of novel therapeutics, particularly for CNS disorders.
Conceptual Framework for CNS Drug Discovery
Caption: Potential of the core scaffold in CNS drug discovery.
The piperidine scaffold is a well-established component of many CNS-active drugs.[11] The lipophilicity and basicity of the piperidine nitrogen can facilitate crossing the blood-brain barrier. The 3-methyl substitution introduces a stereocenter, which can be exploited for enhanced potency and selectivity towards specific receptor subtypes. For instance, in the development of potent analgesics, the stereochemistry of substituents on the piperidine ring has been shown to be critical for high affinity to opioid receptors.[12]
The acetonitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile starting point for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Safety and Handling
As a research chemical, 2-(3-Methylpiperidino)acetonitrile should be handled with care, following standard laboratory safety procedures. While specific toxicity data for this compound is not available, information on its constituent parts, 3-methylpiperidine and chloroacetonitrile, as well as related piperidines, can provide guidance.
General Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13]
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.[14]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[15]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[14]
Hazard Identification (Based on Related Compounds)
-
Piperidines: Many piperidine derivatives are flammable liquids and can be toxic if swallowed, in contact with skin, or if inhaled. They can also cause skin and eye irritation or burns.[13][16]
-
Acetonitrile: Acetonitrile is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can cause serious eye irritation.[17]
Conclusion and Future Directions
2-(3-Methylpiperidino)acetonitrile represents a valuable building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials and the presence of versatile functional groups make it an attractive scaffold for the development of novel therapeutics. Future research should focus on the development of stereoselective synthetic routes to access the individual enantiomers of this compound, as well as the systematic exploration of its biological activity across a range of CNS targets. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of this and related piperidine derivatives.
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